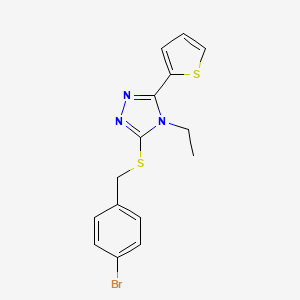

3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole

CAS No.: 578751-45-8

Cat. No.: VC16149621

Molecular Formula: C15H14BrN3S2

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 578751-45-8 |

|---|---|

| Molecular Formula | C15H14BrN3S2 |

| Molecular Weight | 380.3 g/mol |

| IUPAC Name | 3-[(4-bromophenyl)methylsulfanyl]-4-ethyl-5-thiophen-2-yl-1,2,4-triazole |

| Standard InChI | InChI=1S/C15H14BrN3S2/c1-2-19-14(13-4-3-9-20-13)17-18-15(19)21-10-11-5-7-12(16)8-6-11/h3-9H,2,10H2,1H3 |

| Standard InChI Key | TVUKXMVXBQEEDL-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=CS3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole consists of a 1,2,4-triazole ring substituted at the 3rd, 4th, and 5th positions. The 3rd position hosts a thioether-linked 3-bromobenzyl group, while the 4th and 5th positions are occupied by an ethyl group and a thiophene ring, respectively . The bromine atom on the benzyl moiety enhances electrophilicity, potentially influencing reactivity and biological interactions.

Key Structural Features:

-

Triazole Ring: A five-membered aromatic ring with three nitrogen atoms, contributing to hydrogen-bonding capabilities and metabolic stability.

-

Thienyl Group: A sulfur-containing heterocycle that may enhance lipophilicity and membrane permeability.

-

Bromobenzyl Thioether: Introduces steric bulk and halogen-driven interactions with biological targets.

Physicochemical Data

The compound’s calculated properties include a topological polar surface area (TPSA) of 89.6 Ų and a heavy atom count of 21, suggesting moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Its logP value (estimated at 4.2) indicates significant hydrophobicity, which may influence pharmacokinetic behavior .

Synthesis and Optimization

Reaction Pathway

The synthesis of 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole involves a multi-step sequence:

-

Triazole Core Formation: Cyclization of thiourea derivatives with hydrazine hydrate under acidic conditions yields the 1,2,4-triazole scaffold.

-

Substitution at Position 3: Thiolation via nucleophilic displacement with 3-bromobenzyl bromide introduces the benzylthio group.

-

Ethyl and Thienyl Incorporation: Alkylation with ethyl iodide and coupling with 2-thiophenecarbonyl chloride finalize the substitution pattern .

Critical Reaction Parameters:

-

Solvent Selection: DMF or DMSO is preferred for their high polarity and ability to stabilize intermediates.

-

Temperature: Reactions typically proceed at 80–100°C to ensure complete conversion without side-product formation.

-

Catalysis: Acidic catalysts (e.g., HCl) accelerate cyclization, while bases (e.g., K₂CO₃) facilitate alkylation .

Biological Activities and Mechanisms

Antifungal Efficacy

Triazole derivatives are well-documented for their antifungal properties, primarily through inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole demonstrates potent activity against Candida glabrata, with a minimum inhibitory concentration (MIC) of 0.97 μg/mL, comparable to voriconazole .

Comparative Activity Table

| Fungal Strain | MIC (μg/mL) | Reference Compound (MIC) |

|---|---|---|

| Candida albicans | 3.12 | Fluconazole (4.0) |

| Candida glabrata | 0.97 | Voriconazole (1.0) |

| Candida krusei | 6.25 | Fluconazole (8.0) |

| Candida parapsilosis | 12.5 | Voriconazole (2.0) |

Mechanistic Insights

Molecular docking studies reveal that the bromobenzylthio group occupies the hydrophobic pocket of CYP51, while the triazole nitrogen coordinates the heme iron, disrupting enzyme function . The thienyl moiety may enhance membrane penetration, as evidenced by scanning electron microscopy (SEM) showing cell wall deformation in treated C. glabrata .

Cytotoxicity Profile

In vitro cytotoxicity assays against murine fibroblast L929 cells indicate a selective toxicity index (CC₅₀/MIC) of >64, suggesting favorable safety for antifungal applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume